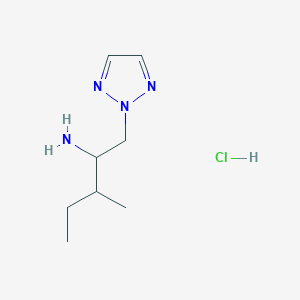

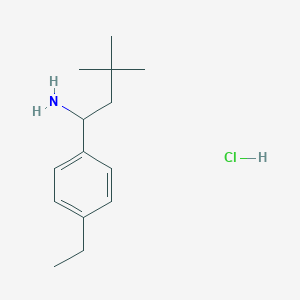

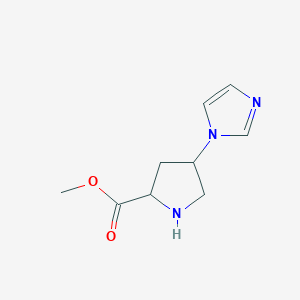

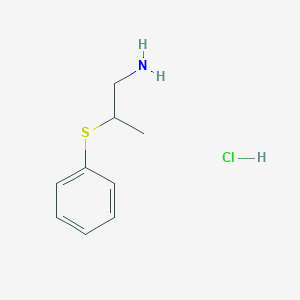

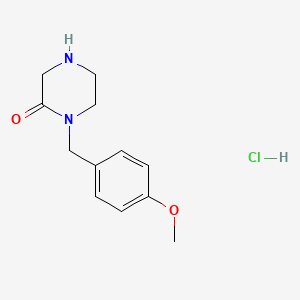

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Cardiotropic Activity

Research has shown that derivatives of methoxybenzyl piperazines, including structures similar to "1-(4-Methoxybenzyl)-2-piperazinone hydrochloride," exhibit cardiotropic activities. These compounds have been synthesized and evaluated for their antiarrhythmic effects in models of aconitine and calcium chloride-induced arrhythmias. The most active compounds demonstrated significant antiarrhythmic activity, highlighting their potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).

Inhibitory Activity Towards Phosphodiesterase 5 (PDE5)

A study synthesized various 4-(3-chloro-4-methoxybenzyl)aminophthalazines and evaluated their inhibitory activity toward PDE5. These compounds showed potential as vasorelaxant agents in isolated porcine coronary arteries, with one compound displaying potent PDE5 inhibitory activity and selectivity over other PDE isozymes. This suggests possible applications in treating conditions like pulmonary hypertension (Watanabe et al., 2000).

Mannich Bases as Ligands in Catalysis

Mannich bases derived from 1,4-bis(2-hydroxy-5-methoxybenzyl)piperazine and its analogs have been used as efficient ligands in CuI-catalyzed N-arylation of imidazoles with aryl halides in water. This research contributes to the development of greener, more efficient catalyst systems for organic synthesis (Zhu et al., 2010).

Pharmacological Evaluation of Piperazine Derivatives

Studies have focused on synthesizing and evaluating the bioactivities of new phenolic Mannich bases with piperazines. These compounds have shown cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, indicating their potential in designing novel therapeutic agents (Gul et al., 2019).

Safety and Hazards

Orientations Futures

The future directions for the study and application of 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride are not explicitly mentioned in the available resources .

Relevant Papers There are several papers that discuss related compounds and might be relevant for further understanding of 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride . These papers discuss the synthesis, reactions, and applications of similar compounds.

Mécanisme D'action

Target of Action

The compound contains a piperazine ring, which is known to interact with GABA receptors . .

Mode of Action

Piperazine compounds generally work by paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine compounds are known to affect GABAergic pathways .

Pharmacokinetics

Piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJFELLSLCOWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.